1-Methoxy-3-nitronaphthalene

Photochemistry Nucleophilic aromatic substitution SN2(3Ar*) mechanism

1-Methoxy-3-nitronaphthalene (CAS 13802-40-9) is a C11H9NO3 methoxynitronaphthalene positional isomer bearing a methoxy group at position 1 and a nitro group at position 3 of the naphthalene core. This meta-substitution pattern distinguishes it from other isomers (e.g., 1-methoxy-4-nitro, 1-methoxy-5-nitro, 2-methoxy-5-nitro) and imparts distinct photophysical properties, dipole moments, and nucleophilic photosubstitution kinetics that are critical for applications in synthetic organic chemistry and photochemical research.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 13802-40-9
Cat. No. B11926396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-3-nitronaphthalene
CAS13802-40-9
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]
InChIInChI=1S/C11H9NO3/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7H,1H3
InChIKeyBCAWRAILVSDAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-3-nitronaphthalene (CAS 13802-40-9): A Meta-Substituted Methoxynitronaphthalene Isomer for Position-Dependent Photochemical and Synthetic Applications


1-Methoxy-3-nitronaphthalene (CAS 13802-40-9) is a C11H9NO3 methoxynitronaphthalene positional isomer bearing a methoxy group at position 1 and a nitro group at position 3 of the naphthalene core . This meta-substitution pattern distinguishes it from other isomers (e.g., 1-methoxy-4-nitro, 1-methoxy-5-nitro, 2-methoxy-5-nitro) and imparts distinct photophysical properties, dipole moments, and nucleophilic photosubstitution kinetics that are critical for applications in synthetic organic chemistry and photochemical research [1]. Its melting point of 104–104.5 °C and predicted boiling point of 369.6 ± 15.0 °C provide key handling parameters for procurement and experimental planning .

Why 1-Methoxy-3-nitronaphthalene Cannot Be Replaced by Other Methoxynitronaphthalene Isomers in Position-Sensitive Research


Methoxynitronaphthalenes comprise 14 possible positional isomers, each exhibiting distinct electronic absorption spectra, fluorescence and phosphorescence emission maxima, dipole moments, and photochemical reactivity patterns [1]. The 3-nitro (meta) substitution in 1-methoxy-3-nitronaphthalene produces a unique combination of ground- and excited-state dipole moment orientation that directly governs its nucleophilic photosubstitution pathway (SN2(3Ar*)) with hydroxide ion and methylamine—a mechanism that differs fundamentally from para- or ortho-substituted analogs [2]. Simply interchanging isomers without considering position-specific photophysical and kinetic parameters can lead to divergent reaction outcomes, altered quantum yields, and irreproducible synthetic results [1][2].

Quantitative Differentiation Evidence for 1-Methoxy-3-nitronaphthalene (13802-40-9) Versus Closest Analogs


Nucleophilic Photosubstitution Kinetics: 1-Methoxy-3-nitronaphthalene vs. 1-Fluoro-3-nitronaphthalene

In a systematic kinetic study, 1-methoxy-3-nitronaphthalene and 1-fluoro-3-nitronaphthalene were both shown to undergo nucleophilic photosubstitution with hydroxide ion and methylamine via the SN2(3Ar*) mechanism, but with distinct rate constants [1]. The methoxy-substituted compound exhibits a longer excited-state lifetime than the fluoro analog, making excited-state lifetime a decisive factor governing quantum yield at moderate and low nucleophile concentrations [1]. This establishes that replacing the 1-methoxy leaving group with 1-fluoro alters the photokinetic profile, directly impacting the efficiency of photochemical transformations.

Photochemistry Nucleophilic aromatic substitution SN2(3Ar*) mechanism

Synthetic Yield: Improved Protocol for 1-Methoxy-3-nitronaphthalene Compared to Other Isomers

The 1992 improved synthesis protocol describes the preparation of 1-methoxy-3-nitronaphthalene (compound 1), 1-methoxy-5-nitronaphthalene (compound 2), and 2-methoxy-5-nitronaphthalene (compound 3) from their respective nitronaphthylamine and nitronaphthol intermediates [1]. The synthetic route to the 1-methoxy-3-nitro isomer is distinct: it proceeds through 3-nitro-1-naphthylamine as the key intermediate, followed by diazotization and hydrolysis to 3-nitro-1-naphthol, then methylation [1]. This pathway is structurally precluded for isomers with nitro groups at other positions, meaning procurement of the correct isomer requires the correct starting nitronaphthylamine.

Synthetic methodology Nitronaphthylamine intermediates Isomer-specific synthesis

Ground-State Dipole Moment: Positional Isomer Differentiation Among Methoxynitronaphthalenes

A comprehensive experimental and theoretical study of all 14 methoxynitronaphthalene isomers measured ground-state dipole moments experimentally (dipole meter) and compared them with PPP-calculated values [1]. The 1-methoxy-3-nitro isomer exhibits a ground-state dipole moment that differs from other positional isomers due to the vector sum of the methoxy (electron-donating) and nitro (electron-withdrawing) group moments in the 1,3-arrangement on the naphthalene scaffold [1]. This difference in dipole moment translates into distinct solvatochromic shifts in electronic absorption and fluorescence spectra, which were experimentally determined for selected isomers [1].

Photophysics Dipole moments Solvatochromism

Melting Point: 1-Methoxy-3-nitronaphthalene vs. 3-Nitro-2-methoxynaphthalene (Positional Isomer)

The experimentally determined melting point of 1-methoxy-3-nitronaphthalene is 104–104.5 °C (recrystallized from water/ethanol) . The closely related positional isomer 3-nitro-2-methoxynaphthalene has been reported with a melting point of 103–104 °C [1]. The narrow 0.5–1 °C melting range gap between these two isomers underscores the necessity of identity confirmation by mixed melting point depression or orthogonal analytical methods (NMR, HPLC retention time) when sourcing or verifying the material.

Physical characterization Crystallinity Quality control

Verified Application Scenarios for 1-Methoxy-3-nitronaphthalene (13802-40-9) Based on Quantitative Differentiation Evidence


Mechanistic Photochemistry: SN2(3Ar*) Nucleophilic Photosubstitution Studies

The 1977 kinetic study by Lammers et al. established 1-methoxy-3-nitronaphthalene as a key meta-substituted substrate for investigating the SN2(3Ar*) photosubstitution mechanism with hydroxide ion and methylamine . Its longer excited-state lifetime relative to the 1-fluoro-3-nitro analog makes it the preferred substrate when studying quantum yield dependence on nucleophile concentration at low to moderate nucleophile loadings . Researchers requiring a methoxynitronaphthalene with well-characterized photokinetic parameters for mechanistic photochemistry should select this isomer over the fluoro or other positional variants.

Synthetic Intermediate for Regioselective Naphthalene Derivatization

The improved synthetic procedure of Párkányi et al. (1992) provides a reliable route to 1-methoxy-3-nitronaphthalene via 3-nitro-1-naphthylamine . This distinct intermediate pathway enables further functionalization (nitro reduction, methoxy demethylation, electrophilic substitution) at positions governed by the 1-methoxy-3-nitro directing effects. The compound serves as a precursor to 3-nitro-1-naphthol and downstream amino-naphthol derivatives, which are building blocks for azo dyes and heterocyclic compounds .

Solvatochromic Probe Development and Dipole Moment Reference Standard

The 1999 comprehensive study by Párkányi et al. characterized the ground- and excited-state dipole moments of methoxynitronaphthalenes, including the 1-methoxy-3-nitro isomer, across multiple solvents . Its experimentally measured dipole moment and documented solvatochromic shifts make this isomer a candidate reference compound for calibrating solvatochromic polarity scales or for developing environment-sensitive fluorescent probes where the 1,3-substitution pattern provides a specific dipole orientation .

Quality Control and Isomer Identity Verification in Procurement

With a melting point of 104–104.5 °C, 1-methoxy-3-nitronaphthalene can be distinguished from its closest positional isomer (3-nitro-2-methoxynaphthalene, m.p. 103–104 °C) by a narrow but measurable melting point difference . Procurement specifications should require orthogonal identity confirmation (¹H/¹³C NMR, HPLC retention time, or mixed melting point determination) because the 0.5–1.5 °C gap between isomers is insufficient for unambiguous identification by melting point alone . Suppliers offering ≥98% purity with NMR documentation (e.g., Leyan) are preferred for applications where isomer purity is critical.

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